4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Overview
Description
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C11H12N2O. It is a derivative of aniline, featuring a 4-methyl group and a 1,3-oxazole ring.
Scientific Research Applications
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
This compound, also known as oxazopt, exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with hCA II, inhibiting its activity . This interaction and the resulting changes can lead to various therapeutic effects.
Biochemical Pathways
The inhibition of hCA II by this compound can affect several biochemical pathways. For instance, hCA II is known to be a target for the treatment of glaucoma , suggesting that this compound may have potential applications in ophthalmology.
Result of Action
The inhibition of hCA II by this compound can lead to molecular and cellular effects that may be beneficial in the treatment of conditions like glaucoma . Additionally, this compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives .
Comparison with Similar Compounds
Similar Compounds
3-(4-methyl-1,3-oxazol-2-yl)aniline: This compound has a similar structure but lacks the 4-methyl group on the aniline ring.
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)benzenamine: This compound has a similar structure but features a different substitution pattern on the benzene ring.
Uniqueness
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-methyl group and the 1,3-oxazole ring can enhance its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(12)5-10(7)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLKADROGNFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.